N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide
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Overview
Description
N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H14N2O3S. It is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere at room temperature, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly . The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-Carbamoyl-N-methyl-3-methylbenzene-1-sulfonamide
- N-Carbamoyl-N-ethyl-4-methylbenzene-1-sulfonamide
- N-Carbamoyl-N-ethyl-3-chlorobenzene-1-sulfonamide
Uniqueness
N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
CAS No. |
646068-95-3 |
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Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
1-ethyl-1-(3-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C10H14N2O3S/c1-3-12(10(11)13)16(14,15)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,11,13) |
InChI Key |
VWLIQBLDPYMRQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)N)S(=O)(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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